methyl (4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate

Description

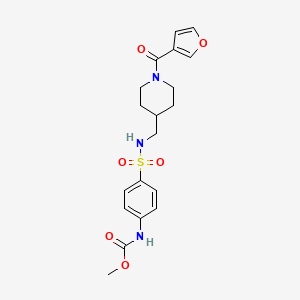

Methyl (4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound characterized by a multifaceted structure combining carbamate, sulfamoyl, piperidine, and furan moieties. The molecule features:

- A methyl carbamate group (–O(CO)OCH₃) attached to a phenyl ring.

- A sulfamoyl bridge (–SO₂N–) linking the phenyl ring to a piperidin-4-ylmethyl group.

- A furan-3-carbonyl substituent (–CO–C₄H₃O) on the piperidine nitrogen.

Properties

IUPAC Name |

methyl N-[4-[[1-(furan-3-carbonyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S/c1-27-19(24)21-16-2-4-17(5-3-16)29(25,26)20-12-14-6-9-22(10-7-14)18(23)15-8-11-28-13-15/h2-5,8,11,13-14,20H,6-7,9-10,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKMRODWVWGDBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 352.41 g/mol. The structure features a piperidine ring, a furan moiety, and a carbamate group, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Below are some key areas of biological activity:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the furan and sulfonamide groups have shown effectiveness against various bacterial strains. A study demonstrated that sulfonamide derivatives possess broad-spectrum antibacterial activity, suggesting that this compound may also exhibit similar properties.

2. Antioxidant Properties

Compounds with furan rings are known for their antioxidant capabilities. Studies have shown that such compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

3. Enzyme Inhibition

The compound's structure suggests potential inhibition of specific enzymes involved in metabolic pathways. For example, sulfonamide compounds are known inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis. In vitro assays could confirm whether this compound exhibits similar inhibitory effects.

Case Studies

Several studies have explored the biological activities of related compounds:

Understanding the mechanisms through which this compound exerts its effects is crucial for its therapeutic application:

- Inhibition of Enzymatic Activity : The sulfonamide group can mimic substrates or products of enzymatic reactions, leading to competitive inhibition.

- Antioxidant Mechanism : The furan moiety may participate in redox reactions, donating electrons to neutralize free radicals.

- Cellular Uptake : The piperidine ring enhances lipid solubility, facilitating better cellular uptake and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in heterocyclic substituents, sulfamoyl-carbamate linkages, and piperidine modifications. Below is a detailed comparison supported by experimental data from the provided evidence.

Analog with Fluoropyrimidine Substituent

Compound : N-(4-(N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide .

- Key Differences :

- Replaces the furan-3-carbonyl group with a 5-fluoropyrimidin-2-yl moiety.

- Adds a methyl group on the phenyl ring and a propionamide (–NHCOCH₂CH₃) instead of methyl carbamate.

- Properties :

- Molecular Formula: C₂₀H₂₆FN₅O₃S.

- Molecular Weight: 435.5 g/mol.

- Implications: The fluoropyrimidine group may enhance metabolic stability compared to furan due to reduced susceptibility to oxidative degradation.

Analogs with Thiophene and Cyclopropyl Groups

Compound 1 : Methyl (4-(N-cyclopropyl-N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)carbamate .

- Key Differences :

- Replaces the piperidine-furan system with a cyclopropyl-thiophen-3-ylmethyl group.

- Properties :

- Molecular Formula: C₁₆H₁₈N₂O₅S₂.

- Molecular Weight: 366.5 g/mol.

Compound 2 : Methyl (4-(N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate .

- Key Differences :

- Incorporates a thiophen-3-yl group and a pyrazole ring in the substituent chain.

- Properties :

- Molecular Formula: C₁₉H₂₂N₄O₄S₂.

- Molecular Weight: 434.5 g/mol.

- Implications :

- Thiophene’s electron-rich aromatic system may alter binding interactions compared to furan.

- The pyrazole group in Compound 2 could introduce hydrogen-bonding capabilities , affecting target selectivity.

Piperazine-Based Sulfonamide Analogs

Compound : N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide .

- Key Differences :

- Substitutes the piperidine core with piperazine and replaces the carbamate with a phenylcarbamoyl group.

- Properties :

- Melting Point: 154–156 °C.

- IR Data: Strong absorption at 1640 cm⁻¹ (C=O), 1314–1138 cm⁻¹ (SO₂).

- Implications :

- Piperazine’s additional nitrogen may enhance solubility but reduce CNS penetration due to increased polarity.

Chlorophenyl-Pyridine Derivatives

Compound Class: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine .

- Key Differences :

- Features a chlorophenyl-pyridine backbone instead of sulfamoyl-carbamate.

- Properties :

- Melting Points: 268–287 °C (higher rigidity due to fused pyridine rings).

- Yields: 67–81%.

- Implications :

- The absence of a sulfamoyl group likely reduces interaction with sulfonamide-targeted enzymes (e.g., carbonic anhydrase).

Research Findings and Implications

In contrast, fluoropyrimidine (electron-deficient) in may improve resistance to metabolic oxidation .

Piperidine vs. Piperazine :

- Piperidine’s six-membered ring with one nitrogen favors hydrophobic interactions, whereas piperazine’s two nitrogens increase solubility but may limit blood-brain barrier penetration .

Synthetic Challenges :

- Isomeric purity is critical, as seen in fluorinated fentanyl analogs . For the target compound, the position of furan substitution (3-carbonyl vs. 2- or 4-) must be rigorously confirmed to avoid misidentification.

Thermal Properties :

- The high melting points of chlorophenyl-pyridine derivatives (268–287 °C) suggest that rigid, planar structures enhance crystallinity—a property the target compound may lack due to its flexible piperidine-furan system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.